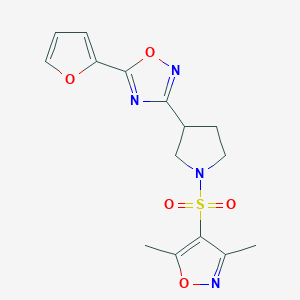

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole is a complex organic compound that features multiple functional groups, including an isoxazole, sulfonyl, pyrrolidine, furan, and oxadiazole. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole typically involves multi-step organic synthesis. Key steps may include:

- Formation of the isoxazole ring through cyclization reactions.

- Introduction of the sulfonyl group via sulfonation reactions.

- Construction of the pyrrolidine ring through cyclization or ring-closing reactions.

- Formation of the oxadiazole ring, often through cyclization of hydrazides with carboxylic acids or their derivatives.

- Coupling of the furan ring through cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrrolidine rings.

Reduction: Reduction reactions may target the oxadiazole or sulfonyl groups.

Substitution: Substitution reactions can occur at various positions on the rings, depending on the reagents used.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to furanones, while reduction of the oxadiazole ring may yield amines.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The precursor compounds often include isoxazole derivatives and pyrrolidine derivatives, which are reacted under controlled conditions to yield the final oxadiazole structure. Various synthetic routes have been explored to optimize yield and purity while minimizing by-products.

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have indicated that compounds similar to this compound demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound's structural features may contribute to its anticancer activity. In vitro studies have reported that oxadiazole derivatives can inhibit the proliferation of cancer cell lines. For example, a related study demonstrated that certain oxadiazoles exhibited cytotoxic effects on glioblastoma cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Antidiabetic and Anti-inflammatory Effects

Recent investigations into oxadiazole derivatives have also highlighted their potential as anti-diabetic and anti-inflammatory agents. Compounds structurally related to this compound have been screened for their ability to modulate glucose metabolism and reduce inflammation markers . These findings open avenues for therapeutic applications in managing diabetes and inflammatory diseases.

Case Study 1: Antimicrobial Screening

A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity using the cup plate method. The results indicated that specific substitutions on the oxadiazole ring significantly enhanced antibacterial efficacy against Bacillus subtilis . This case study illustrates the importance of structural modification in optimizing biological activity.

Case Study 2: Anticancer Evaluation

In a study focusing on anticancer properties, a novel series of 1,3,4-Oxadiazoles were tested against various cancer cell lines using MTT assays. The results showed promising cytotoxicity against breast cancer cells with IC50 values in the micromolar range . This emphasizes the potential role of oxadiazoles in cancer therapeutics.

Data Table: Summary of Biological Activities

Wirkmechanismus

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-triazole

- 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-thiadiazole

Uniqueness

The uniqueness of 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

The compound 3-(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)pyrrolidin-3-yl)-5-(furan-2-yl)-1,2,4-oxadiazole has garnered attention in recent years for its potential biological activities. This article provides a detailed overview of the compound's biological effects, including antiproliferative activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound consists of a pyrrolidine ring substituted with a 3,5-dimethylisoxazole sulfonyl moiety and a furan group attached to an oxadiazole core. This unique arrangement contributes to its biological properties.

Antiproliferative Activity

Anticancer Potential : A study evaluated the antiproliferative effects of various derivatives related to this compound against several cancer cell lines. The results indicated that certain derivatives exhibited significant activity with IC50 values in the sub-micromolar range against human cancer cell lines such as HeLa (cervical carcinoma) and CEM (T-leukemia) .

Table 1: Antiproliferative Activity of Derivatives

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| 3f | HeLa | <1 | High |

| 3f | CEM | <1 | High |

| 3f | L1210 (murine) | >10 | Low |

| 3f | FM3A (mammary) | >10 | Low |

Induction of Apoptosis : The mechanism through which this compound exerts its antiproliferative effects involves the induction of apoptosis. Studies have shown that treatment with this compound leads to mitochondrial depolarization and increased production of reactive oxygen species (ROS), which are critical in triggering apoptotic pathways .

Cyclin B1 Regulation : The compound also affects cell cycle regulation by modulating cyclin B1 expression and altering the phosphorylation state of proteins involved in cell cycle control, such as Cdc25c .

Case Studies

Several studies have explored the biological activity of related compounds with similar structural motifs. For instance:

- Study on Derivative 3f : This derivative was tested for its ability to induce apoptosis in HeLa cells through a series of assays including propidium iodide staining and annexin V labeling. Results indicated a concentration-dependent increase in early and late apoptotic cells after treatment .

- Mitochondrial Effects : Another investigation focused on the impact of this compound on mitochondrial function, demonstrating that it causes significant changes in mitochondrial membrane potential and promotes ROS generation, leading to cell death .

Additional Biological Activities

Beyond antiproliferative effects, derivatives of this compound have shown promise in other areas:

- Antimicrobial Activity : Some studies indicated that related compounds exhibit broad-spectrum antibacterial properties, making them potential candidates for further development in antimicrobial therapies .

- Enzyme Inhibition : Compounds similar to this one have been reported to inhibit enzymes such as butyrylcholinesterase with moderate efficacy, suggesting potential applications in neurodegenerative diseases .

Eigenschaften

IUPAC Name |

3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidin-3-yl]-5-(furan-2-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O5S/c1-9-13(10(2)23-17-9)25(20,21)19-6-5-11(8-19)14-16-15(24-18-14)12-4-3-7-22-12/h3-4,7,11H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTYDFJJUOUWDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.